N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 3,5-dimethylaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- N-(3,4-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- N-(3,5-dimethylphenyl)-3-nitrobenzamide
Uniqueness
N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the benzoxadiazole moiety also contributes to its unique properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13N3O3S |
---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H13N3O3S/c1-9-6-10(2)8-11(7-9)17-21(18,19)13-5-3-4-12-14(13)16-20-15-12/h3-8,17H,1-2H3 |
InChI Key |
BSPIZUQLQVJOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)C |
Origin of Product |
United States |
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